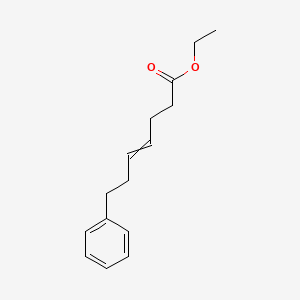

Ethyl 7-phenylhept-4-enoate

Description

Structure

3D Structure

Properties

CAS No. |

120756-20-9 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

ethyl 7-phenylhept-4-enoate |

InChI |

InChI=1S/C15H20O2/c1-2-17-15(16)13-9-4-3-6-10-14-11-7-5-8-12-14/h3-5,7-8,11-12H,2,6,9-10,13H2,1H3 |

InChI Key |

RXIWIHODLZPRNA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC=CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Pathways

Established methods for the synthesis of Ethyl 7-phenylhept-4-enoate primarily rely on classical organic reactions that allow for the controlled formation of the alkenyl chain and subsequent esterification.

Grignard Reagent Mediated Additions for Alkenyl Alcohol Precursors

The synthesis of the alcohol precursor to this compound can be achieved through the use of Grignard reagents. This approach involves the nucleophilic addition of an organomagnesium halide to an appropriate electrophile, such as an epoxide or an aldehyde, to construct the carbon backbone. For instance, a phenyl-containing Grignard reagent can react with an alkenyl epoxide to generate the desired alcohol. The versatility of Grignard reagents allows for the introduction of the phenyl group at a specific position within the carbon chain, leading to the formation of the 7-phenylhept-4-en-1-ol (B14234486) precursor.

Claisen Rearrangement Approaches for Ester Formation

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, offers a strategic route to γ,δ-unsaturated esters like this compound. organic-chemistry.org This chemicalbook.comchemicalbook.com-sigmatropic rearrangement involves the thermal isomerization of an allyl vinyl ether. organic-chemistry.org To synthesize this compound via this method, a suitable allyl vinyl ether precursor is required. The reaction proceeds through a concerted, chair-like transition state, which allows for a high degree of stereocontrol. organic-chemistry.orgresearchgate.net While traditional Claisen rearrangements often require high temperatures, advancements have led to catalyzed versions that proceed under milder conditions. organic-chemistry.org The development of enantioselective Claisen rearrangements, often employing chiral catalysts, has further expanded the utility of this method for accessing optically active products. dntb.gov.uanih.govacs.org

Esterification Techniques for Functional Group Interconversion

Once the corresponding carboxylic acid, 7-phenylhept-4-enoic acid, is obtained, several standard esterification methods can be employed to yield this compound.

Fischer Esterification: This acid-catalyzed reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. khanacademy.org The reaction is an equilibrium process, and to drive it towards the product, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. youtube.com

Acyl Chlorides: A more reactive approach involves the conversion of the carboxylic acid to its corresponding acyl chloride. This is typically achieved by reacting the acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. savemyexams.com This method is generally faster and not reversible. savemyexams.com

Acid Anhydrides: Carboxylic acid anhydrides can also be used to esterify alcohols. In this case, 7-phenylhept-4-enoic anhydride (B1165640) would be reacted with ethanol. This reaction is also typically facilitated by an acid catalyst or a base.

| Esterification Method | Reagents | General Conditions | Key Features |

| Fischer Esterification | Carboxylic acid, Alcohol, Strong acid catalyst (e.g., H₂SO₄) | Typically heated under reflux | Reversible reaction; often requires removal of water to drive to completion. khanacademy.orgyoutube.com |

| Acyl Chlorides | Carboxylic acid converted to Acyl chloride (e.g., with SOCl₂), Alcohol, Base (e.g., pyridine) | Often proceeds at room temperature | Highly reactive; reaction is generally irreversible. savemyexams.com |

| Acid Anhydrides | Carboxylic acid anhydride, Alcohol, Acid or base catalyst | Varies depending on reactivity | Good for large-scale reactions; byproduct is the carboxylic acid. |

Novel and Emerging Synthetic Strategies

Recent research has focused on developing more efficient and versatile methods for the synthesis of this compound and its analogues, often employing organometallic reagents and radical-mediated reactions.

Exploration of Organometallic-Mediated Carbon-Carbon Bond Formations

Organolithium reagents, such as n-butyllithium, are powerful tools for carbon-carbon bond formation. In the context of synthesizing analogues of this compound, n-butyllithium can be used to deprotonate specific positions in a precursor molecule, creating a nucleophilic carbon species. This carbanion can then react with a suitable electrophile to extend the carbon chain or introduce new functional groups, providing a flexible route to a variety of structural analogues.

Radical-Mediated Cyclization and Bicyclization Methodologies

Radical cyclization reactions offer a unique approach to constructing cyclic and bicyclic analogues of this compound. nih.gov These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne. researchgate.net By carefully designing the substrate, it is possible to control the regioselectivity and stereoselectivity of the cyclization process, leading to the formation of complex ring systems. These methodologies have been successfully applied to the synthesis of various natural products and other biologically active molecules. nih.gov

Chemoenzymatic and Biocatalytic Synthesis Routes (e.g., Lipase-Mediated Kinetic Resolution)

Chemoenzymatic strategies offer a powerful approach to producing enantiomerically pure forms of chiral molecules, a critical consideration in the synthesis of complex organic compounds. Biocatalysis, particularly through the use of enzymes like lipases, provides a mild and highly selective alternative to traditional chemical methods.

One prominent biocatalytic method is lipase-mediated kinetic resolution. This technique is applied to a racemic mixture of a suitable precursor, such as a racemic alcohol, which can then be converted to this compound. In a typical kinetic resolution process, a lipase (B570770) selectively acylates one enantiomer of the alcohol at a much faster rate than the other. This results in a mixture of an enantioenriched acylated product and the unreacted, enantiopure alcohol, which can then be separated.

Lipases such as Candida antarctica lipase B (often immobilized, e.g., Novozym® 435), and lipases from Pseudomonas cepacia are frequently employed due to their broad substrate specificity and high enantioselectivity. The efficiency of the resolution is often described by the enantiomeric ratio (E-value), where high E-values (often >200) indicate excellent selectivity. Reaction conditions, including the choice of solvent (e.g., toluene, heptane) and acyl donor (e.g., vinyl acetate), are optimized to maximize both conversion and enantiomeric excess (ee).

Another biocatalytic approach involves the asymmetric reduction of a keto-ester precursor. Carbonyl reductases or alcohol dehydrogenases, often from microbial sources like Pichia pastoris or recombinant E. coli, can reduce a ketone functionality to a chiral alcohol with high stereoselectivity. researchgate.netunipr.it This process often requires a cofactor regeneration system, such as using glucose dehydrogenase, to recycle the NADPH or NADH consumed during the reduction. unipr.it

Below is a table summarizing the performance of various lipases commonly used in the kinetic resolution of chiral intermediates.

| Enzyme/Biocatalyst | Typical Substrate Type | Common Acyl Donor | Selectivity (E-value) | Achievable Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB, Novozym® 435) | Racemic Alcohols/Esters | Vinyl Acetate (B1210297) | >200 | >99% |

| Pseudomonas cepacia Lipase (PSL) | Racemic Alcohols/Esters | Vinyl Acetate | >50 to >200 | >95% |

| Thermomyces lanuginosus Lipase (TLL) | Racemic Alcohols | Vinyl Acetate | >200 | >98% |

| Carbonyl Reductase (from recombinant E. coli) | Prochiral Keto-esters | NADPH (with cofactor regeneration) | N/A | >98% |

Photoredox Approaches to Related α,β-Unsaturated Esters

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. While specific photoredox routes to this compound are not extensively documented, the synthesis of related α,β-unsaturated esters via these methods provides a clear blueprint for potential applications.

These reactions typically involve a photocatalyst, such as an iridium or ruthenium complex, which becomes excited upon absorbing visible light. In its excited state, the catalyst can engage in single electron transfer (SET) with a substrate to generate radical intermediates. For the synthesis of α,β-unsaturated esters, one common strategy involves the generation of an α-carbonyl radical from a suitable precursor. This radical can then participate in subsequent bond-forming events.

For example, a photoredox-catalyzed process could involve the coupling of radical precursors under the irradiation of blue LEDs. The general mechanism proceeds via an oxidative or reductive quenching cycle, depending on the substrates. In a reductive quenching cycle, the excited photocatalyst reduces a substrate to form a radical anion, and the now-oxidized photocatalyst is regenerated by a sacrificial electron donor. In an oxidative quenching cycle, the excited catalyst oxidizes a substrate to generate a radical cation. These highly reactive radical intermediates are central to the formation of the desired product. ethz.ch Such methods are valued for their high functional group tolerance and operation at ambient temperatures.

Horner-Wadsworth-Emmons Reaction Applications and Stereoselective Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis and is particularly well-suited for the stereoselective preparation of this compound. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. A key advantage of the HWE reaction over the classical Wittig reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup.

To synthesize this compound, a suitable phosphonate (B1237965) ester would be reacted with 5-phenylpentanal. The reaction begins with the deprotonation of the phosphonate by a base (e.g., NaH, LiHMDS) to form a nucleophilic phosphonate carbanion. rsc.org This carbanion then adds to the aldehyde to form an intermediate, which subsequently eliminates the phosphate group to yield the alkene.

A significant feature of the standard HWE reaction is its strong preference for the formation of the (E)-isomer (trans-alkene). rsc.org This selectivity arises from thermodynamic control in the formation of the key oxaphosphetane intermediate. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the one leading to the (Z)-isomer. By selecting appropriate reaction conditions, (E)-selectivities exceeding 95:5 can be routinely achieved.

| Reactant 1 (Phosphonate) | Reactant 2 (Aldehyde) | Base | Typical Solvent | Primary Product Stereoisomer |

|---|---|---|---|---|

| Triethyl phosphonoacetate | 5-Phenylpentanal | NaH | THF | (E)-Ethyl 7-phenylhept-4-enoate |

| Triethyl phosphonoacetate | 5-Phenylpentanal | LiHMDS | THF | (E)-Ethyl 7-phenylhept-4-enoate |

| Still-Gennari Phosphonate | 5-Phenylpentanal | KHMDS | THF, 18-crown-6 | (Z)-Ethyl 7-phenylhept-4-enoate |

Mechanistic Elucidation of Formation Reactions

Investigation of Reaction Intermediates and Transition States

The mechanism of the Horner-Wadsworth-Emmons reaction has been studied extensively, providing clear insight into the intermediates that govern its outcome. The first key intermediate is the phosphonate carbanion , formed upon deprotonation of the α-carbon of the phosphonate ester. rsc.org The stability and nucleophilicity of this carbanion are crucial for the subsequent addition step.

The nucleophilic addition of the carbanion to the aldehyde carbonyl leads to a betaine-like intermediate. This intermediate rapidly cyclizes to form a pair of diastereomeric four-membered rings known as oxaphosphetanes . The formation of these oxaphosphetanes is often reversible, allowing for equilibration to the thermodynamically more stable diastereomer. rsc.org The subsequent syn-elimination of the dialkyl phosphate from the oxaphosphetane is stereospecific and irreversible, leading to the final alkene product. The structure of the metal cation-phosphonoenolate can also influence the reaction pathway and selectivity. rsc.org

Detailed Stereochemical Control and Regioselectivity in Synthetic Transformations

The HWE reaction exhibits excellent regioselectivity, as the new carbon-carbon double bond is formed exclusively between the α-carbon of the phosphonate and the carbonyl carbon of the aldehyde.

The stereochemical control of the reaction is one of its most powerful features. The high (E)-selectivity is a direct consequence of the reaction mechanism. The intermediate oxaphosphetanes can interconvert, and the diastereomer in which the bulky groups (the phosphonate-derived ester and the aldehyde-derived R-group) are in a trans relationship is sterically favored. This anti-oxaphosphetane is lower in energy and predominates at equilibrium. The subsequent syn-elimination from this more stable intermediate leads directly to the (E)-alkene. rsc.org

While the standard HWE reaction provides the (E)-isomer, modifications have been developed to favor the (Z)-isomer. The Still-Gennari modification, for example, uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6). These conditions favor kinetic control, where the initial addition leads to a syn-oxaphosphetane that eliminates rapidly before it can equilibrate, thus yielding the (Z)-alkene. This allows for precise control over the double bond geometry, enabling access to either stereoisomer of this compound.

Advanced Spectroscopic and Chromatographic Characterization in Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR analysis of Ethyl 7-phenylhept-4-enoate provides specific information about the number and types of hydrogen atoms present in the molecule. The spectrum for the (E)-isomer reveals distinct signals corresponding to each unique proton environment. google.com The phenyl group protons appear as a multiplet in the aromatic region (δ 7.1-7.3 ppm). google.com The olefinic protons of the double bond are observed as a multiplet between δ 5.35 and 5.55 ppm. google.com The ethyl ester group is characterized by a quartet at δ 4.13 ppm, resulting from the methylene (B1212753) protons adjacent to the oxygen atom, and a triplet at δ 1.23 ppm for the terminal methyl group. google.com The methylene protons adjacent to the phenyl group and the ester carbonyl group, as well as those on the aliphatic chain, are observed as multiplets and a triplet between δ 2.2 and 2.64 ppm. google.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.1-7.3 | Multiplet (m) | N/A | Aromatic protons (5H, C₆H₅) |

| 5.35-5.55 | Multiplet (m) | N/A | Olefinic protons (2H, -CH=CH-) |

| 4.13 | Quartet (q) | 7.4 | Ester methylene protons (2H, -OCH₂CH₃) |

| 2.64 | Triplet (t) | 7.3 | Benzylic protons (2H, Ph-CH₂-) |

| 2.2-2.4 | Multiplet (m) | N/A | Allylic and α-carbonyl protons (4H, =CH-CH₂- and -CH₂-COO) |

| 1.23 | Triplet (t) | 6.5 | Ester methyl protons (3H, -OCH₂CH₃) |

Table 1: ¹H NMR Data for (E)-Ethyl 7-phenylhept-4-enoate in CDCl₃. google.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For (E)-Ethyl 7-phenylhept-4-enoate, the carbonyl carbon of the ester group is observed at approximately δ 173.0 ppm. google.com The carbons of the phenyl ring appear in the range of δ 125.7-141.8 ppm, while the olefinic carbons are found at δ 130.6 and 128.7 ppm. google.com The methylene carbon of the ester group (-OCH₂) is located at δ 60.1 ppm, and the aliphatic methylene carbons appear between δ 27.8 and 35.9 ppm. google.com The terminal methyl carbon of the ethyl group gives a signal at δ 14.2 ppm. google.com

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 173.0 | Ester carbonyl (C=O) |

| 141.8 | Quaternary aromatic carbon (Ph-C) |

| 130.6 | Olefinic carbon (-CH=) |

| 128.7 | Olefinic carbon (-CH=) |

| 128.3 | Aromatic carbon (-CH=) |

| 128.2 | Aromatic carbon (-CH=) |

| 125.7 | Aromatic carbon (-CH=) |

| 60.1 | Ester methylene carbon (-OCH₂) |

| 35.9 | Benzylic carbon (Ph-CH₂) |

| 34.2 | Aliphatic methylene carbon |

| 27.8 | Aliphatic methylene carbon |

| 14.2 | Ester methyl carbon (-CH₃) |

Table 2: ¹³C NMR Data for (E)-Ethyl 7-phenylhept-4-enoate in CDCl₃. google.com

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are often used for more complex assignments and to confirm connectivity. Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks, confirming the sequence of methylene groups in the heptenoate chain. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could provide through-space correlations, which would be crucial in confirming the (E)-stereochemistry of the double bond by showing the spatial proximity of the olefinic protons to adjacent methylene protons.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For (E)-Ethyl 7-phenylhept-4-enoate, the molecular formula is C₁₅H₂₀O₂. High-resolution mass spectrometry using electron ionization (EI) confirms this composition by matching the experimentally observed mass-to-charge ratio with the calculated value. google.com

| Technique | Molecular Formula | Calculated m/z | Found m/z |

|---|---|---|---|

| HRMS (EI) | C₁₅H₂₀O₂ | 232.1463 | 232.1463 |

Table 3: High-Resolution Mass Spectrometry Data for (E)-Ethyl 7-phenylhept-4-enoate. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for separating and identifying volatile and semi-volatile compounds within a mixture. In the context of synthesizing this compound, GC-MS would be used to monitor reaction progress, assess the purity of the final product, and identify any byproducts. The sample is vaporized and separated on a capillary column (e.g., a DB-17ms column) before entering the mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrum, generated by techniques like electron ionization (EI), provides a characteristic fragmentation pattern that serves as a molecular fingerprint for confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile or non-volatile compounds like esters. In the analysis of related structures, ESI-MS has been effectively used to confirm molecular weights by identifying the molecular ion peak. For instance, in the analysis of (E)-ethyl 5-phenylpent-2-enoate, a structurally similar compound, the sodium adduct ion [M+Na]+ was observed at an m/z of 227. wiley-vch.de Similarly, for (E)-ethyl 2,4-dimethyl-5-phenylpent-2-enoate, the [M+Na]+ ion was found at m/z 255.1355. rsc.org High-resolution mass spectrometry (HRMS) with ESI provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For example, the HRMS (ESI Positive) calculated for the [M+H]+ ion of (E)-ethyl 5-phenylpent-2-enoate was 205.1229, with the found value being 205.1232, confirming its chemical formula. wiley-vch.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an organic compound provides a unique fingerprint of its vibrational modes. For esters like "this compound," characteristic absorption bands are expected.

Key expected vibrational frequencies for "this compound" would include:

A strong C=O stretching vibration for the ester functional group, typically appearing in the range of 1750-1735 cm⁻¹.

C-O stretching vibrations for the ester group, which are usually found in the 1300-1000 cm⁻¹ region.

C=C stretching vibration for the alkene, which is expected around 1680-1640 cm⁻¹.

=C-H bending vibrations for the alkene, which can help determine the substitution pattern (e.g., cis or trans).

C-H stretching and bending vibrations for the aromatic ring (phenyl group).

In the analysis of the related compound, (E)-ethyl 2,4-dimethyl-5-phenylpent-2-enoate, the IR spectrum showed characteristic peaks at 2960 cm⁻¹ (C-H stretch), 1706 cm⁻¹ (C=O stretch of the ester), and 1649 cm⁻¹ (C=C stretch). rsc.org Another similar compound, (E)-ethyl 5-phenylpent-2-enoate, displayed IR absorptions at 1720 cm⁻¹ (C=O) and 1654 cm⁻¹ (C=C). wiley-vch.de

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound Data (cm⁻¹) | Reference |

| Ester C=O Stretch | 1750-1735 | 1706 | rsc.org |

| Alkene C=C Stretch | 1680-1640 | 1649 | rsc.org |

| Alkyl C-H Stretch | ~2960 | 2960 | rsc.org |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and purity analysis of "this compound." These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash column chromatography is a rapid and efficient method for purifying compounds on a preparative scale. rochester.edu This technique utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate the desired compound from reaction byproducts and unreacted starting materials. rochester.edumit.edu The choice of solvent system is critical and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). rochester.edu For the purification of esters with structures similar to "this compound," mixtures of hexanes and ethyl acetate (B1210297) are commonly employed as the eluent. semanticscholar.org For example, the purification of (E)-ethyl 2,4-dimethyl-5-phenylpent-2-enoate was achieved using a mixture of pentane (B18724) and diethyl ether (25:1). rsc.org Similarly, (E)-ethyl 5-phenylpent-2-enoate was purified using a 20:1 mixture of pentane and diethyl ether. rsc.org The process involves carefully loading the crude product onto the column and eluting with the chosen solvent system, collecting fractions, and analyzing them to isolate the pure compound. rochester.edumit.edu In the synthesis of ethyl E-7-phenylhept-4-enoate, flash chromatography was used to achieve a purity of greater than 95%. cotton.org

| Compound | Eluent System | Stationary Phase | Reference |

| (E)-ethyl 2,4-dimethyl-5-phenylpent-2-enoate | Pentane/Diethyl Ether (25:1) | Silica Gel | rsc.org |

| (E)-ethyl 5-phenylpent-2-enoate | Pentane/Diethyl Ether (20:1) | Silica Gel | rsc.org |

| Ethyl E-7-phenylhept-4-enoate | Not specified | Silica Gel | cotton.org |

| Ethyl (Z)-3,3-difluoro-4-iodo-7-phenylhept-4-enoate | Petroleum Ether/Ethyl Acetate (200:1) | Silica Gel | rsc.org |

| (2E,4E)-ethyl 2,4,6-trimethyl-7-phenylhepta-2,4-dienoate | Pentane/Diethyl Ether (10:1) | Silica Gel | rsc.org |

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like "this compound." The compound is vaporized and passed through a column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a standard. The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative analysis of purity. GC can also be coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities. wiley-vch.de For instance, the purity of ethyl E-7-phenylhept-4-enoate was determined to be greater than 95% using chromatographic methods. cotton.org Chiral GC analysis has also been employed for separating enantiomers of related compounds, such as (+)-(E)-ethyl 5-ethyl-7-phenylhept-3-enoate, using a Chiraldex-B-PM column. wiley-vch.de

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique for purity assessment. rsc.org It is particularly useful for compounds that are not sufficiently volatile for GC. HPLC can also be used for chiral separations to resolve enantiomers of a compound. wiley-vch.de In the analysis of related compounds, chiral HPLC has been successfully used to determine the enantiomeric excess (ee). For example, the enantioselectivity of (+)-(E)-ethyl 5-ethyl-7-phenylhept-3-enoate was determined by chiral HPLC analysis on a Whelk column using a heptane/isopropanol mobile phase. wiley-vch.de The progress of reactions producing similar esters has been monitored, and enantiomeric excess determined using HPLC with columns such as DAICEL CHIRALPAK AS-H, AD-H, and OD-H. wiley-vch.de

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. semanticscholar.org A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent, typically silica gel. The plate is then developed in a suitable solvent system. The separation of spots on the TLC plate indicates the presence of different components in the mixture (starting materials, products, and byproducts). By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete. The Rf (retention factor) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of a compound in a specific solvent system. For example, in the synthesis of related compounds, TLC was used to monitor the reaction, with Rf values reported for various intermediates and products in different solvent systems like pentane/diethyl ether. rsc.org For instance, (E)-ethyl 5-phenylpent-2-enoate showed an Rf value of 0.22 in a 20:1 pentane/ether mixture. rsc.org

| Compound | Solvent System | Rf Value | Reference |

| (E)-ethyl 5-phenylpent-2-enoate | Pentane/Et₂O (20:1) | 0.22 | rsc.org |

| (E)-ethyl 2,4-dimethyl-5-phenylpent-2-enoate | Pentane/Et₂O (25:1) | 0.26 | rsc.org |

| (Z)-ethyl 2,4-dimethyl-5-phenylpent-2-enoate | Pentane/Et₂O (25:1) | 0.34 | rsc.org |

| (2E, 4E)-ethyl 2,4,6-trimethyl-7-phenylhepta-2,4-dienoate | Pentane/Et₂O (10:1) | 0.41 | rsc.org |

| (E)-4-methyl-5-phenylpent-2-enal | Pentane/Et₂O (7:1) | 0.48 | rsc.org |

Chemical Reactivity and Derivatization Studies

Functional Group Transformations of the Ester Moiety

The ester group is susceptible to several fundamental organic reactions, including hydrolysis, transesterification, and reduction, which convert it into other valuable functional groups like carboxylic acids and alcohols.

Saponification is the base-promoted hydrolysis of an ester to yield a carboxylate salt and an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid and the alkoxide, which is highly favorable. masterorganicchemistry.comyoutube.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to furnish the corresponding carboxylic acid. operachem.com

The conversion of Ethyl 7-phenylhept-4-enoate to E-7-phenylhept-4-enoic acid is achieved by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in a mixed solvent system like methanol/water or ethanol (B145695)/water to ensure solubility of the reactants. operachem.com The reaction can often proceed at room temperature but may be heated to reflux to increase the rate. operachem.comlibretexts.org

General Reaction Scheme:

Step 1 (Saponification): this compound + NaOH(aq) / MeOH → Sodium 7-phenylhept-4-enoate + Ethanol

Step 2 (Acidification): Sodium 7-phenylhept-4-enoate + HCl(aq) → E-7-phenylhept-4-enoic acid + NaCl

Table 1: Typical Conditions for Ester Saponification

| Parameter | Condition | Source(s) |

|---|---|---|

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | wikipedia.orgoperachem.com |

| Solvent | Methanol/Water or Ethanol/Water | operachem.com |

| Temperature | Room Temperature to Reflux | operachem.comlibretexts.org |

| Workup | Acidification with a strong acid (e.g., HCl) | masterorganicchemistry.comoperachem.com |

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is often catalyzed by either an acid or a base. More recently, enzymatic catalysts, particularly lipases, have been employed for their high selectivity and milder reaction conditions. Lipases from organisms like Candida rugosa or immobilized lipases such as Novozym® 435 are effective biocatalysts for this transformation. These reactions are typically performed in organic solvents like n-hexane to facilitate product recovery.

While specific studies on this compound are not prevalent, analogous lipase-catalyzed transesterification of various ethyl esters demonstrates the feasibility of this approach. The reaction mechanism, such as the Ping-Pong Bi-Bi mechanism, has been studied for these enzymatic processes.

Table 2: Examples of Lipase-Catalyzed Transesterification Parameters

| Parameter | Condition | Source(s) |

|---|---|---|

| Catalyst | Candida rugosa lipase (B570770), Novozym® 435 | General literature |

| Reactant | A new alcohol (R'-OH) | General literature |

| Solvent | n-Hexane, or solvent-free | General literature |

| Temperature | 30-50 °C | General literature |

The ester moiety of this compound can be reduced to a primary alcohol, yielding 7-phenylhept-4-en-1-ol (B14234486). This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. libretexts.orgmasterorganicchemistry.com

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to neutralize the reactive aluminum intermediates and protonate the resulting alkoxide. A significant challenge in this reaction is achieving chemoselectivity; the powerful nature of LiAlH₄ can sometimes lead to the reduction of the carbon-carbon double bond in addition to the ester. youtube.com However, under controlled conditions, selective reduction of the ester is possible.

Reaction Scheme:

this compound + LiAlH₄ in THF/ether

Aqueous/Acidic Workup → 7-phenylhept-4-en-1-ol

Table 3: Reagents for the Reduction of Esters to Alcohols

| Reagent | Reactivity with Esters | Selectivity | Source(s) |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Strong; reduces esters to primary alcohols. | Low; may also reduce C=C bonds. | libretexts.orgmasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Weak; generally does not reduce esters. | High for aldehydes/ketones over esters. | libretexts.orgmasterorganicchemistry.com |

Reactions Involving the Alkene Moiety

The alkene functional group in the backbone of the molecule provides a second site for chemical modification, primarily through addition and oxidation reactions.

The carbon-carbon double bond can be reduced to a single bond through hydrogenation, converting this compound into Ethyl 7-phenylheptanoate. This is commonly achieved through catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst.

A more selective method for reducing the double bond without affecting the ester group is reduction with diimide (N₂H₂). wikipedia.org Diimide is a reactive intermediate that can be generated in situ from sources like hydrazine (B178648) in the presence of an oxidant (e.g., oxygen or hydrogen peroxide) or the thermal decomposition of azodicarboxylic acid derivatives. wikipedia.orgyoutube.com This reagent shows a preference for non-polarized C=C bonds and does not typically reduce carbonyl groups, making it ideal for this selective transformation. wikipedia.org The reduction with diimide proceeds via a concerted, syn-addition of two hydrogen atoms across the double bond. wikipedia.orgyoutube.com

Table 4: Selective Reduction Methods for the Alkene Moiety

| Reagent/Method | Description | Key Feature | Source(s) |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Standard method for reducing C=C bonds. | Can be too aggressive, potentially reducing the phenyl ring or ester under harsh conditions. | General literature |

| Diimide (N₂H₂) | Generated in situ from hydrazine or other precursors. | Highly chemoselective for non-polarized C=C and C≡C bonds; does not reduce esters or carboxylic acids. | wikipedia.orgyoutube.com |

The electron-rich alkene moiety is susceptible to various oxidation reactions.

Epoxidation: The double bond can be converted into an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a stereospecific syn-addition, where the oxygen atom is delivered to one face of the double bond. The resulting product would be Ethyl 3-(2-(3-phenylethyl)oxiran-2-yl)propanoate.

Oxidative Cleavage: The double bond can be cleaved entirely through ozonolysis. This powerful reaction involves treating the alkene with ozone (O₃) followed by a workup step. Depending on the workup conditions (reductive with dimethyl sulfide (B99878) or zinc, or oxidative with hydrogen peroxide), the cleavage products will be aldehydes or carboxylic acids. For this compound, ozonolysis would break the C4-C5 bond, leading to two smaller molecules containing carbonyl functionalities.

Table 5: Common Oxidation Reactions of the Alkene Moiety

| Reaction | Reagent(s) | Expected Product(s) | Source(s) |

|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide derivative | General literature |

| Oxidative Cleavage | 1. O₃; 2. DMS or Zn/H₂O | Aldehydes | General literature |

| Oxidative Cleavage | 1. O₃; 2. H₂O₂ | Carboxylic Acids | General literature |

Addition Reactions Across the Double Bond

The alkene functional group in the heptenyl chain of this compound is a site of significant reactivity, primarily undergoing electrophilic addition reactions. In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species, which leads to the formation of a carbocation intermediate followed by the addition of a nucleophile to form a saturated product. wikipedia.org The regioselectivity of these additions to the isolated double bond at the 4-position is not governed by the electronic effects of the ester or phenyl group due to their distance.

Common electrophilic addition reactions applicable to this double bond include:

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a dihaloalkane.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) would yield a haloalkane. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon of the double bond. wikipedia.org

Hydration: Acid-catalyzed addition of water leads to the formation of an alcohol. This reaction also generally follows Markovnikov's rule. pageplace.de

Hydrogenation: Catalytic hydrogenation, typically using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂), would reduce the double bond to an alkane, yielding Ethyl 7-phenylheptanoate.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide across the double bond.

The specific outcomes of these reactions are summarized in the table below.

| Reaction Type | Reagent(s) | Product |

| Halogenation | Br₂ or Cl₂ | 4,5-Dihalo-7-phenylheptanoate |

| Hydrohalogenation | HBr or HCl | 5-Halo-7-phenylheptanoate |

| Hydration | H₂O, H⁺ catalyst | 5-Hydroxy-7-phenylheptanoate |

| Hydrogenation | H₂, Pd/C | 7-Phenylheptanoate |

| Epoxidation | m-CPBA | 4,5-Epoxy-7-phenylheptanoate |

Reactivity of the Phenyl Group (e.g., Electrophilic Aromatic Substitution)

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The existing alkyl chain attached to the benzene (B151609) ring is an activating group and an ortho, para-director. wikipedia.org This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) or para (opposite) to the alkyl chain. Steric hindrance from the heptenyl chain may favor substitution at the para position.

Key electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. byjus.com

Halogenation: The introduction of a halogen (Br or Cl) can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst, such as FeBr₃ or AlCl₃. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) adds a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: These reactions introduce an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. wikipedia.org

The expected major products from these reactions are detailed in the following table.

| Reaction Type | Reagent(s) | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 7-(4-nitrophenyl)hept-4-enoate |

| Bromination | Br₂, FeBr₃ | Ethyl 7-(4-bromophenyl)hept-4-enoate |

| Sulfonation | SO₃, H₂SO₄ | Ethyl 7-(4-sulfophenyl)hept-4-enoate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 7-(4-acetylphenyl)hept-4-enoate |

Synthesis of Structural Analogues and Mimics

Preparation of Bioactive Mimics (e.g., Trypsin Modulating Oostatic Factor (TMOF) Analogues)

Trypsin Modulating Oostatic Factor (TMOF) is a peptide hormone that plays a role in regulating trypsin biosynthesis in insects. The design of molecules that mimic the structure and function of peptides, known as peptidomimetics, is a significant area of research. nih.govnih.gov These mimics often aim to replicate the biological activity of the native peptide while offering improved stability against enzymatic degradation. nih.gov

While TMOF itself is a decapeptide, the development of non-peptide analogues that mimic its three-dimensional shape and binding properties is a plausible strategy for creating new insect control agents. A molecule like this compound could serve as a scaffold for such mimics. The phenyl group could mimic an aromatic amino acid residue (like tyrosine or phenylalanine), while the flexible heptenoate chain could be functionalized to present key binding groups in a spatially appropriate manner, similar to the peptide backbone. The synthesis of such non-peptide mimics would involve multi-step organic synthesis rather than standard peptide synthesis protocols. drugdesign.org

Modifications of the Heptenyl Chain

Beyond reactions at the double bond, the heptenyl chain, specifically the ester functional group, is a key site for modification. The ethyl ester can undergo several transformations common to this functional group. libretexts.orglibretexts.org

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid (7-phenylhept-4-enoic acid) under either acidic or basic (saponification) conditions. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (7-phenylhept-4-en-1-ol). youtube.com

Reaction with Organometallics: Grignard reagents or organolithium reagents can react with the ester to produce tertiary alcohols. This reaction involves the addition of two equivalents of the organometallic reagent. libretexts.org

Transesterification: The ethyl ester can be converted to a different ester (e.g., a methyl or benzyl (B1604629) ester) by reacting it with another alcohol in the presence of an acid or base catalyst. youtube.com

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into an amide. libretexts.org

These transformations are summarized below.

| Reaction Type | Reagent(s) | Product |

| Basic Hydrolysis | NaOH, H₂O | Sodium 7-phenylhept-4-enoate |

| Reduction | 1. LiAlH₄ 2. H₂O | 7-Phenylhept-4-en-1-ol |

| Grignard Reaction | 1. 2 equiv. CH₃MgBr 2. H₂O | 2-Methyl-8-phenyloct-5-en-2-ol |

| Transesterification | CH₃OH, H⁺ | Mthis compound |

| Aminolysis | NH₃ | 7-Phenylhept-4-enamide |

Derivatization for Spectroscopic Labels and Probes

To study the biological interactions or physical properties of a molecule, it is often necessary to attach a spectroscopic label or probe. Fluorescent probes, for example, are widely used in bioimaging. ub.edu this compound can be derivatized to incorporate such labels.

A common strategy involves synthesizing a derivative of the molecule that contains a reactive functional group, which can then be coupled to a fluorophore. For instance:

Modification of the Phenyl Group: An electrophilic aromatic substitution reaction, such as nitration, can be performed on the phenyl ring. The resulting nitro group can then be reduced to an amine (-NH₂). This amine serves as a reactive handle that can be coupled to a variety of fluorescent dyes (e.g., fluorescein (B123965) isothiocyanate, FITC) that are designed to react with amines.

Modification of the Ester Group: The ester can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated (e.g., with a carbodiimide) and coupled to an amine-containing fluorophore to form a stable amide linkage.

These approaches allow for the creation of fluorescently labeled versions of this compound, enabling its detection and tracking in various experimental setups. nih.govciac.jl.cn

Theoretical and Computational Investigations of Ethyl 7 Phenylhept 4 Enoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For Ethyl 7-phenylhept-4-enoate, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can provide insights into its electronic properties. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. For a molecule like this compound, the phenyl group and the carbon-carbon double bond are expected to be the primary sites of reactivity. QM calculations can quantify the electron density at these sites, predicting their susceptibility to electrophilic or nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and based on typical values for similar organic esters, as direct computational studies on this compound are not readily available in the literature.)

| Parameter | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital energy, related to the ability to donate an electron. |

| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 | Indicates the chemical stability and reactivity of the molecule. |

Density Functional Theory (DFT) Applications for Molecular Geometry and Spectroscopic Data Correlation

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations can be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. This includes predicting bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in predicting spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and correlated with experimental NMR spectra.

Table 2: Predicted Spectroscopic Data for a Representative Phenylalkenoate Ester using DFT (Note: This data is illustrative. The specific values would need to be calculated for this compound.)

| Spectroscopic Data | Predicted Value | Region/Assignment |

| IR Stretching Frequency (C=O) | ~1735 cm⁻¹ | Carbonyl group of the ester. |

| IR Stretching Frequency (C=C) | ~1650 cm⁻¹ | Alkene double bond. |

| ¹H NMR Chemical Shift (CH₂) | ~4.1 ppm | Methylene (B1212753) group adjacent to the ester oxygen. |

| ¹³C NMR Chemical Shift (C=O) | ~171 ppm | Carbonyl carbon. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to explore the conformational flexibility and intermolecular interactions of a molecule over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms using a force field.

By integrating Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic picture of the molecule's behavior. This allows for a thorough exploration of its conformational space, identifying the most stable conformers and the energy barriers between them. The flexibility of the heptenoate chain and the orientation of the phenyl group would be of particular interest. MD simulations can also shed light on how this compound molecules interact with each other in a condensed phase, providing insights into properties like viscosity and diffusion. bohrium.com

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions could include hydrolysis of the ester, addition reactions at the double bond, or electrophilic substitution on the phenyl ring. Using QM or DFT methods, the potential energy surface of a proposed reaction can be mapped out.

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and the reaction intermediates. The activation energies calculated from the difference in energy between the reactants and the transition states can provide a quantitative measure of the reaction rate. This type of analysis can help to determine the most likely reaction pathway and to understand the factors that control the reaction's outcome. For instance, computational studies could be used to investigate the mechanism of acid-catalyzed hydrolysis of the ester group. pku.edu.cn

In Silico Screening and Rational Design of Analogues

In silico screening and rational design are computational techniques used to identify or create new molecules with desired properties. While the specific biological activity of this compound is not well-defined, these methods could be applied to design analogues with enhanced properties, should a target be identified.

The process would involve creating a virtual library of molecules that are structurally related to this compound. These analogues could then be screened computationally for properties such as binding affinity to a specific biological target (using molecular docking), or for improved pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). This approach allows for the rapid evaluation of a large number of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. nih.govresearchgate.net

Structure Activity Relationship Sar and Biological Activity Studies Non Clinical

Investigations of Insect Repellent Activity

Ethyl 7-phenylhept-4-enoate has been the subject of research investigating its potential as an insect repellent. Studies have explored its effectiveness against various arthropod species and compared its activity to existing repellents.

Research into the repellent properties of this compound has demonstrated activity against several arthropod species. Specific studies have evaluated its efficacy against ticks such as the American dog tick (Dermacentor variabilis) and Ornithodoros parkeri. Additionally, its potential as a mosquito repellent has been an area of investigation. The outcomes of these studies provide insights into the spectrum of activity of this compound against public health pests.

To contextualize the repellent efficacy of this compound, researchers have conducted comparative analyses with established repellents and naturally occurring compounds. One such compound used for comparison is 2-undecanone (B123061), a natural repellent found in the wild tomato plant, Lycopersicon hirsutum. These comparative studies are crucial for determining the relative effectiveness and potential advantages of this compound as a repellent agent. The data from these analyses help to benchmark its performance against existing solutions.

Studies as Bioactive Mimics (e.g., TMOF analogues)

Beyond its potential as a repellent, this compound has been investigated for its role as a bioactive mimic, particularly as an analogue of Trypsin Modulating Oostatic Factor (TMOF).

As a TMOF analogue, this compound has been studied for its effects on the internal physiological processes of insects. Research has focused on its ability to interfere with critical enzymatic pathways, such as the synthesis and secretion of digestive enzymes like trypsin in the mosquito gut. Disruption of these processes can have significant consequences for the insect's development and survival, leading to effects such as larval mortality. These non-clinical studies are fundamental to understanding the compound's potential as an insect control agent.

Investigating the mode of action of this compound in non-clinical models has been a key area of research. As a TMOF mimic, it is thought to exert its effects by binding to specific receptors in the insect's gut, thereby inhibiting the production of essential digestive enzymes. This disruption of the digestive process can lead to starvation and ultimately, mortality. Understanding the precise molecular interactions and downstream physiological effects is crucial for the development of targeted and effective insect control strategies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to analyze compounds related to this compound. QSAR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. For TMOF analogues, QSAR models have been developed to predict their efficacy based on specific structural features. These models are valuable tools for designing new and more potent analogues with improved insecticidal or repellent properties, while also providing insights into the key molecular characteristics that govern their activity.

Influence of Stereochemistry on Biological Activity

There is no available information detailing how the stereoisomers of this compound affect its biological activity.

Design and Synthesis of Novel Bioactive Analogues for Non-Clinical Evaluation

There are no published studies on the design, synthesis, and non-clinical testing of bioactive analogues derived from this compound.

A comprehensive understanding of these aspects would require dedicated synthetic chemistry and pharmacological testing, which has not been reported in the available scientific literature.

Green Chemistry Principles in the Synthesis and Application of Ethyl 7 Phenylhept 4 Enoate

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for compounds like Ethyl 7-phenylhept-4-enoate is a cornerstone of green chemistry. This involves designing syntheses that minimize or eliminate the use and generation of hazardous substances. Traditional methods for creating unsaturated esters often involve multi-step processes with stoichiometric reagents that are neither safe nor sustainable. In contrast, modern approaches prioritize catalytic methods and reactions that proceed under mild conditions.

One promising green approach for the synthesis of unsaturated esters is olefin metathesis. scispace.comresearchgate.net This powerful carbon-carbon double bond-forming reaction, catalyzed by metal carbenes, offers a more direct and efficient route compared to classical olefination methods. scispace.com For this compound, a potential cross-metathesis reaction could be envisioned between two smaller, readily available olefins, thereby constructing the carbon skeleton and the double bond in a single step. The reaction mechanism involves the formation of a metallacyclobutane intermediate, which then rearranges to form the desired product and a volatile byproduct like ethene, driving the reaction forward. scispace.com

Another environmentally conscious approach is the direct condensation of aldehydes with reagents that introduce the ester functionality. For instance, a Knoevenagel-type condensation of an appropriate aldehyde with a malonic acid half ester can yield an α,β-unsaturated ester with water and carbon dioxide as the only byproducts, representing a significant improvement in terms of waste reduction. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a critical metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy maximize the incorporation of reactant atoms into the final product, minimizing waste.

Traditional olefination methods, such as the Wittig reaction, often suffer from poor atom economy due to the formation of stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct. nih.govlscollege.ac.in While widely used, the generation of this high-molecular-weight byproduct presents significant waste disposal challenges. nih.gov In contrast, alternatives like the Horner-Wadsworth-Emmons reaction offer a slight improvement by producing a water-soluble phosphate (B84403) byproduct that is more easily removed.

Catalytic reactions, such as olefin metathesis, inherently offer better atom economy. scispace.com In a hypothetical cross-metathesis synthesis of this compound, the majority of the atoms from the starting olefins would be incorporated into the product, with a small, often gaseous, byproduct that is easily removed. scispace.com This high efficiency is a key advantage of metathesis in the context of green chemistry.

To provide a comparative overview, the table below illustrates the atom economy of different synthetic strategies for unsaturated esters.

| Reaction Type | Typical Byproducts | Atom Economy | Reference |

| Wittig Reaction | Triphenylphosphine oxide | Low | nih.govlscollege.ac.in |

| Horner-Wadsworth-Emmons | Dialkyl phosphate | Moderate | capes.gov.br |

| Olefin Cross-Metathesis | Ethene, Propene | High | scispace.com |

| Knoevenagel Condensation | Water, Carbon Dioxide | High | nih.gov |

Application of Sustainable Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a crucial aspect of green chemistry, as solvents often constitute the largest proportion of mass in a chemical process and contribute significantly to its environmental impact. Traditional solvents like chlorinated hydrocarbons and aromatic hydrocarbons are often toxic, volatile, and difficult to dispose of. rsc.org

Research into green solvents has identified several alternatives for ester synthesis. Water, being non-toxic and readily available, is an attractive green solvent. wikipedia.org While organic compounds often have limited solubility in water, the use of phase-transfer catalysts can facilitate reactions in aqueous media. scispace.com For instance, the synthesis of unsaturated esters from alkali metal carboxylates and alkenyl halides has been successfully demonstrated in water using a recyclable, polymer-grafted quaternary ammonium (B1175870) salt as a phase-transfer catalyst. scispace.com

Other green solvents include bio-derived esters like ethyl lactate, which is biodegradable and has a high solvency power. lactic.com Supercritical fluids, such as carbon dioxide, and ionic liquids are also being explored as alternative reaction media that can offer benefits in terms of reaction rates, selectivity, and ease of product separation. wikipedia.orgepa.gov In some cases, it may be possible to conduct reactions under solvent-free conditions, which represents the ideal scenario from a green chemistry perspective.

The following table summarizes some green solvent alternatives and their potential applications in the synthesis of unsaturated esters.

| Solvent Type | Examples | Key Advantages | Reference |

| Aqueous | Water | Non-toxic, abundant, safe | wikipedia.org |

| Bio-solvents | Ethyl lactate, 2-Methyltetrahydrofuran | Renewable, biodegradable, lower toxicity | rsc.orglactic.com |

| Ionic Liquids | N-methylpyrrolidone hydrosulfate | Low volatility, tunable properties | epa.gov |

| Supercritical Fluids | Supercritical CO2 | Non-toxic, easily removed | wikipedia.org |

Utilization of Green Catalytic Systems (e.g., Biocatalysis, Organocatalysis)

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and enable more selective transformations. Green catalytic systems focus on using catalysts that are non-toxic, recyclable, and derived from renewable resources.

Biocatalysis , the use of enzymes or whole microbial cells to catalyze chemical reactions, offers significant advantages in terms of selectivity and mild reaction conditions. acib.at For the synthesis of unsaturated esters, enzymes such as lipases can be used for esterification reactions. garph.co.uk Furthermore, ene-reductases, a class of enzymes from the "Old Yellow Enzyme" family, can catalyze the asymmetric reduction of carbon-carbon double bonds in α,β-unsaturated compounds, which could be relevant for transformations of this compound or its precursors. acsgcipr.orgnih.govrsc.org These enzymatic reactions are typically performed in aqueous media under ambient temperature and pressure, drastically reducing the environmental footprint of the process. nih.gov

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in green synthesis. mdpi.com Unlike metal-based catalysts, organocatalysts are generally less toxic and less sensitive to air and moisture. For the synthesis of unsaturated esters, organocatalysts like 4-(dimethylamino)pyridine (DMAP) have been shown to be effective in promoting the condensation of aldehydes with malonic acid half esters. capes.gov.brsoton.ac.uk Chiral organocatalysts can also be employed to achieve high levels of enantioselectivity in the synthesis of complex molecules. nih.govresearchgate.netacs.orgresearchgate.net

Waste Reduction and By-product Minimization Strategies

A primary goal of green chemistry is to minimize waste at every stage of a chemical process. This can be achieved through a combination of strategies, including the use of highly efficient reactions, recyclable catalysts, and the design of processes where byproducts can be repurposed.

As previously discussed, choosing reactions with high atom economy, such as catalytic cross-metathesis or Knoevenagel condensations, is a direct way to reduce byproduct formation. scispace.comnih.gov The use of heterogeneous or recyclable catalysts further contributes to waste reduction by simplifying purification procedures and allowing for the reuse of the catalyst over multiple reaction cycles. scispace.com

Tandem or one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also significantly reduce waste by eliminating the need for intermediate purification steps, which often involve large volumes of solvents and can lead to material losses. acs.org For example, a one-pot process could involve the biocatalytic oxidation of an alcohol to an aldehyde, followed by an in-situ Wittig reaction to form the unsaturated ester, all conducted in an aqueous medium. acs.org Such integrated processes represent a sophisticated application of green chemistry principles to streamline synthesis and minimize environmental impact.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis

The traditional batch synthesis of Ethyl 7-phenylhept-4-enoate, which involves multiple steps such as Grignard reactions and Johnson-Claisen rearrangement, is effective for laboratory-scale production. cotton.org However, for industrial-scale synthesis, these batch processes present challenges related to safety, scalability, and process control. wuxiapptec.com Flow chemistry, a paradigm shift from traditional batch production, offers a promising solution for the scalable and efficient synthesis of this compound. d-nb.info

The transition to continuous processing would not only enhance efficiency but also allow for rapid optimization of reaction conditions. wuxiapptec.com The numbering-up of flow reactors, rather than scaling-up reactor volume, provides a more straightforward path to increased production capacity while maintaining optimal reaction performance. wuxiapptec.com The development of such a continuous process for this compound would be a significant step towards its wider availability for various applications.

| Parameter | Batch Synthesis | Flow Chemistry (Projected) |

| Scale | Lab-scale (grams) cotton.org | Pilot to Industrial-scale (kilograms) wuxiapptec.com |

| Control | Limited control over exotherms | Precise temperature and pressure control wuxiapptec.com |

| Safety | Handling of intermediates, potential for thermal runaway | Enhanced safety, smaller reagent volumes at any given time wuxiapptec.com |

| Efficiency | Multiple discrete steps, purification between steps cotton.org | Telescoped reactions, potential for in-line purification acs.org |

| Scalability | Complex, requires re-optimization | Simpler "numbering-up" approach wuxiapptec.com |

Exploration in Materials Science and Polymer Chemistry

The unique molecular structure of this compound, featuring a reactive double bond and a phenyl group, makes it an interesting candidate for applications in materials science and polymer chemistry. smolecule.com The vinyl group can participate in polymerization reactions, potentially serving as a monomer for the creation of specialty polymers with tailored properties. smolecule.com

Future research could focus on the polymerization of this compound to produce novel materials. The presence of the phenyl group could impart desirable characteristics such as thermal stability, refractive index modification, and altered mechanical properties to the resulting polymer. Copolymers could also be synthesized by reacting this compound with other monomers, leading to a wide range of materials with diverse functionalities. ebsco.com These polymers could find applications in advanced composites, coatings, and specialty plastics. ebsco.comchemscene.com The ester functional group also offers a site for post-polymerization modification, further expanding the potential applications of these materials.

| Structural Feature | Potential Contribution to Polymer Properties | Possible Application Area |

| Alkene (C=C) bond | Polymerization backbone, cross-linking site smolecule.com | Specialty elastomers, thermosets |

| Phenyl group | Increased thermal stability, refractive index, rigidity | High-performance plastics, optical materials |

| Ethyl ester group | Site for hydrolysis or transesterification smolecule.com | Functionalizable polymers, biodegradable materials |

Bio-inspired Synthesis and Biomimetic Approaches to Analogues

Biomimetic synthesis, which draws inspiration from natural biosynthetic pathways, offers an efficient and elegant strategy for constructing complex molecules. engineering.org.cnnih.gov The related compound, E-7-phenylhept-4-enoic acid, has been identified as an organo-synthetic mimic of the Trypsin Modulating Oostatic Factor (TMOF), a peptide that regulates trypsin biosynthesis in certain insects. researchgate.net This biological connection provides a strong rationale for exploring bio-inspired synthetic routes to this compound and its analogues.

Future research in this area could involve designing synthetic cascades that mimic the proposed biosynthetic steps leading to similar natural products. nih.gov This could involve enzyme-mediated reactions or chemo-enzymatic strategies to achieve high levels of stereoselectivity and efficiency. researchgate.net Furthermore, by understanding the structure-activity relationship of TMOF and its mimics, researchers can design and synthesize novel analogues of this compound with potentially enhanced biological activity. researchgate.net This approach, which learns from nature's synthetic machinery, could lead to the discovery of new, potent, and environmentally benign compounds for various applications. beilstein-journals.orgnih.gov

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring

The optimization and control of chemical syntheses, particularly in continuous flow systems, rely heavily on the ability to monitor reaction progress in real-time. rsc.org The development and application of advanced in situ characterization techniques are crucial for understanding the reaction kinetics and mechanisms involved in the synthesis of this compound.

Techniques such as Process Analytical Technology (PAT), which includes methods like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can be integrated directly into the reaction stream. ku.edu These tools provide continuous data on the concentration of reactants, intermediates, and products, allowing for precise control and rapid optimization of the reaction conditions. For example, in situ FTIR could be used to monitor the disappearance of the allylic alcohol precursor and the appearance of the ester product during the Johnson-Claisen rearrangement. cotton.org This real-time data is invaluable for ensuring process stability and product quality, especially in a continuous manufacturing setting. goflow.at

| Technique | Information Provided | Application in Synthesis of this compound |

| In Situ FTIR/Raman | Functional group analysis, concentration of species | Real-time monitoring of the conversion of the hydroxyl group to the ester. |

| Process NMR | Detailed structural information, quantification | Tracking the formation of specific isomers and byproducts. ku.edu |

| Gas/Liquid Chromatography (GC/LC) | Separation and quantification of components | Online analysis of reaction mixture composition to determine yield and purity. tum.de |

Predictive Modeling and Machine Learning in Chemical Synthesis and Biological Activity Prediction

The fields of computational chemistry and machine learning are poised to revolutionize chemical synthesis and drug discovery. For this compound, these predictive tools can be applied to accelerate research and development on multiple fronts.

Machine learning algorithms can be trained on existing reaction data to predict optimal reaction conditions, such as temperature, catalyst loading, and solvent choice, for maximizing the yield and selectivity of the synthesis. This can significantly reduce the number of experiments required, saving time and resources. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues of this compound. By correlating structural features with activity data from compounds like the TMOF mimics, these models can guide the design of new molecules with enhanced potency and desired properties. researchgate.net This in silico approach allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.